molecular formula C14H12N2O4S2 B601292 Cefalonium Impurity C CAS No. 10590-10-0

Cefalonium Impurity C

Cat. No.: B601292
CAS No.: 10590-10-0
M. Wt: 336.39
InChI Key:
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Description

Cefalonium Impurity C is a chemical compound that is commonly used in medical, environmental, and industrial research. It is a byproduct of the synthesis of cefalonium, a cephalosporin antibiotic used to treat bacterial infections. This compound is often studied for its potential impact on the efficacy and safety of pharmaceutical products.

Scientific Research Applications

Cefalonium Impurity C has a wide range of scientific research applications. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies . Additionally, it is useful in the identification of unknown impurities and the assessment of genotoxic potential. In the field of biology, this compound is studied for its interactions with various biological systems and its potential impact on drug efficacy and safety .

Mechanism of Action

Target of Action

Cefalonium, the parent compound of Cefalonium Impurity C, is a first-generation cephalosporin antibiotic . The primary targets of Cefalonium are the penicillin-binding proteins (PBPs) located under the cell wall of susceptible bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial growth and survival .

Mode of Action

Cefalonium exerts its bactericidal activity by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls . It binds to one or more PBPs, disrupting their normal function and leading to defective cell wall synthesis . This results in a high internal osmotic pressure that leads to rupture of the cytoplasmic membrane .

Biochemical Pathways

The action of Cefalonium primarily affects the biochemical pathway responsible for bacterial cell wall synthesis. By binding to PBPs, it inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell wall weakening and eventual bacterial cell lysis .

Pharmacokinetics

While specific pharmacokinetic data for this compound is not available, Cefalonium itself has been studied. In one study, radiolabelled Cefalonium was infused into the udder of dairy cows. The maximum concentration in plasma was observed at 48 hours after administration . .

Result of Action

The primary result of Cefalonium’s action is the death of susceptible bacteria due to cell wall rupture . This occurs as a result of the high internal osmotic pressure caused by the disruption of cell wall synthesis . The bactericidal activity of Cefalonium makes it effective against a range of Gram-positive bacteria, including Staphylococci .

Action Environment

The action of Cefalonium can be influenced by environmental factors such as pH and the presence of β-lactamase-producing bacteria . For instance, the minimum inhibitory concentration (MIC) of Cefalonium was found to be affected by the density of the microflora and the presence of lactamase-producing bacteria . .

Biochemical Analysis

Biochemical Properties

Cefalonium Impurity C plays a role in biochemical reactions similar to its parent compound, Cefalonium. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with β-lactamase, an enzyme that provides multi-resistance to bacteria . The nature of these interactions involves the inhibition of the β-lactamase enzyme, thereby preventing the hydrolysis of the antibiotic and ensuring its antibacterial activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting bacterial cell wall synthesis, which leads to cell death . This is achieved through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce a dose-dependent increase in structural chromosomal aberrations in cultured human peripheral blood lymphocytes .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it binds to one or more penicillin-binding proteins located under the bacterial cell wall, disrupting the synthesis of the peptidoglycan layer of bacterial cell walls .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that Cefalonium, the parent compound, exhibits a dose-dependent increase in structural chromosomal aberrations in cultured human peripheral blood lymphocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Cefalonium have shown that after intramammary infusion of the commercial formulation at a dose of 250 mg per quarter, high Cefalonium concentrations were found in urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cefalonium Impurity C involves multiple steps, starting from carboxylic acid intermediates. One method involves the direct preparation from carboxylic acid with a yield of 58% . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure purity and consistency. The process often involves the use of advanced analytical techniques to monitor the presence of impurities and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Cefalonium Impurity C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s behavior and potential interactions with other substances.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Comparison with Similar Compounds

Cefalonium Impurity C can be compared with other cephalosporin impurities, such as Cefalonium Impurity B and Cefalonium Dihydrate. While these compounds share similar structural features, this compound is unique in its specific interactions and potential impact on pharmaceutical products. The comparison highlights the importance of understanding each impurity’s unique properties to ensure the safety and efficacy of the final drug product .

List of Similar Compounds:
  • Cefalonium Impurity B
  • Cefalonium Dihydrate
  • Cephalothin

Properties

IUPAC Name

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c17-9(4-8-2-1-3-21-8)15-10-12(18)16-11-7(5-20-14(11)19)6-22-13(10)16/h1-3,10,13H,4-6H2,(H,15,17)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCXPAIGTKPWIS-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CC4=CC=CS4)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CS4)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10590-10-0
Record name Cefalotin lactone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KPY72FM7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.